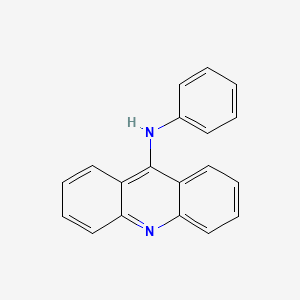
9-Anilinoacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anilinoacridine, also known as this compound, is a useful research compound. Its molecular formula is C19H14N2 and its molecular weight is 270.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Applications
Mechanism of Action:
9-Anilinoacridine functions primarily as a DNA intercalator, disrupting the normal function of DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism makes it an effective candidate for cancer treatment.
Case Studies:
- Novel Thiazine Substituted 9-Anilinoacridines: A study evaluated thiazine-substituted derivatives of 9-anilinoacridines against Dalton’s lymphoma ascites cells. Compounds such as 4b, c, e, g, i, j, k, m, o, p, q, r exhibited significant in vitro cytotoxicity with CTC50 values ranging from 0.18 to 0.39 µM. In vivo studies showed these compounds increased lifespan by 48-82% in treated subjects .
- Dual-Action Anticancer Agents: Research on molecular hybrids combining a this compound core with a methyl triazene moiety demonstrated potent anticancer activity. The hybrid compound 7b outperformed traditional drugs like amsacrine in antiproliferative assays across various cancer cell lines .
Antimalarial Applications
Mechanism of Action:
9-Anilinoacridines have been shown to inhibit β-hematin formation and target DNA topoisomerase II in Plasmodium falciparum, the parasite responsible for malaria. This dual targeting may help overcome resistance mechanisms seen with traditional antimalarial drugs.
Case Studies:
- A series of 9-anilinoacridines were tested for their ability to inhibit β-hematin formation in vitro. Compounds with specific substitutions (e.g., 3,6-diCl) displayed enhanced activity against chloroquine-resistant strains of P. falciparum, indicating their potential as new antimalarial agents .
Anti-inflammatory Applications
Mechanism of Action:
The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit the activation of key inflammatory cells such as mast cells and macrophages.
Case Studies:
- A study synthesized various acridine derivatives and evaluated their anti-inflammatory effects. Certain compounds demonstrated potent inhibition of TNF-alpha production in macrophage-like cell lines and were more effective than the reference inhibitor mepacrine .
Summary Table of Applications
化学反応の分析
Functionalization Through Electrophilic Aromatic Substitution (EAS)
9-Anilinoacridine’s acridine ring undergoes EAS to introduce DNA-methylating groups (e.g., triazenes):
-
Reactants : this compound core with methyl triazene precursors.
-
Conditions : Electrophilic substitution at the acridine’s C2/C7 positions.
-
Example : Chimera 7b (IC<sub>50</sub> = 4.4 µM against β-glucuronidase in neutrophils) .
Structural Modifications and Derivative Formation
Modifications on the anilino ring enhance bioactivity:
-
Substituents : Carboxylic acid (–COOH), methoxy (–OCH<sub>3</sub>), trifluoromethyl (–CF<sub>3</sub>), and methyl (–CH<sub>3</sub>).
-
Characterization :
Mechanistic Insights into Reaction Pathways
-
S<sub>N</sub>Ar Mechanism : The chloro group in 9-chloroacridine is displaced by aromatic amines via a two-step process involving Meisenheimer complex formation .
-
Dual-Action Mechanism : In derivatives like 7b , the acridine intercalates DNA while the triazene moiety methylates O<sup>6</sup>-guanine, inhibiting topoisomerase II and MGMT repair protein .
This synthesis and functionalization framework enables the development of 9-anilinoacridines with tailored biological properties, validated by structural and mechanistic studies .
特性
CAS番号 |
3340-22-5 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
N-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,20,21) |
InChIキー |
LNVQBBHYPGFSMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Key on ui other cas no. |
3340-22-5 |
同義語 |
9-anilinoacridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















